molecular formula C26H44NO3P B2571706 N-[bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]aniline CAS No. 474879-18-0

N-[bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]aniline

Cat. No.: B2571706
CAS No.: 474879-18-0
M. Wt: 449.616
InChI Key: CFNNBDMQWZZTNH-UHFFFAOYSA-N
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Description

N-[bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]aniline is a complex organic compound characterized by its unique structure, which includes a phosphoryl group bonded to an aniline moiety and two cyclohexyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]aniline typically involves the reaction of aniline with a phosphorylating agent in the presence of cyclohexyl groups. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-[bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorylated derivatives, while reduction may produce dephosphorylated compounds .

Scientific Research Applications

N-[bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]aniline involves its interaction with specific molecular targets and pathways. It may act by inhibiting or activating certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phosphorylated anilines and cyclohexyl derivatives, such as:

Uniqueness

N-[bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]aniline is unique due to its specific structure, which imparts distinct chemical and biological properties. Its dual cyclohexyl groups and phosphoryl linkage make it particularly interesting for various applications .

Properties

IUPAC Name

N-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphorylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44NO3P/c1-18(2)23-14-12-20(5)16-25(23)29-31(28,27-22-10-8-7-9-11-22)30-26-17-21(6)13-15-24(26)19(3)4/h7-11,18-21,23-26H,12-17H2,1-6H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNNBDMQWZZTNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OP(=O)(NC2=CC=CC=C2)OC3CC(CCC3C(C)C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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